2-(1-Methylpyrrolidin-2-ylidene)propanedinitrile
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Overview
Description
2-(1-Methylpyrrolidin-2-ylidene)propanedinitrile is an organic compound with the molecular formula C8H10N2 It is characterized by a pyrrolidine ring substituted with a nitrile group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrolidin-2-ylidene)propanedinitrile typically involves the reaction of 1-methylpyrrolidine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of malononitrile, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpyrrolidin-2-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Primary amines.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
2-(1-Methylpyrrolidin-2-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methylpyrrolidin-2-ylidene)propanedinitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The pyrrolidine ring provides structural stability and influences the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,2-Trimethylpyrrolidin-3-ylidene)propanedinitrile: Similar structure but with additional methyl groups.
Pyrrolidin-2-ylidenes: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness
2-(1-Methylpyrrolidin-2-ylidene)propanedinitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2-(1-methylpyrrolidin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C8H9N3/c1-11-4-2-3-8(11)7(5-9)6-10/h2-4H2,1H3 |
InChI Key |
HUEUYVGJQVFHCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=C(C#N)C#N |
Origin of Product |
United States |
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